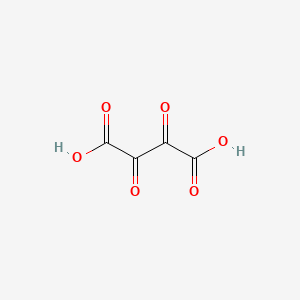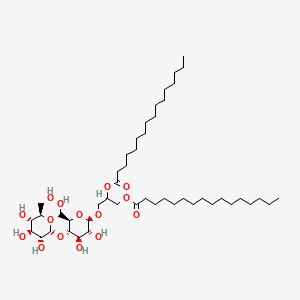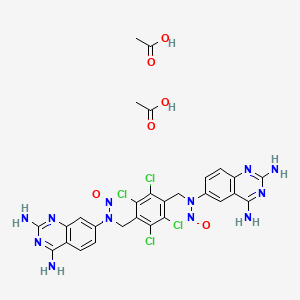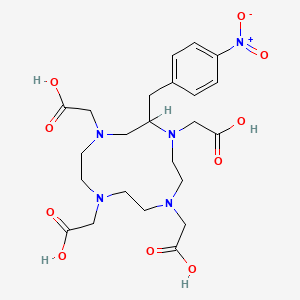
二氧代琥珀酸
描述
Dioxosuccinic acid, also known as dioxobutanedioic acid, is an organic compound with the molecular formula C4H2O6. It is a dicarboxylic acid and an alpha-keto acid, characterized by the presence of two oxo groups (carbonyl groups) attached to the same carbon atom. This compound is one of the oxocarbon anions, which consist solely of carbon and oxygen. Dioxosuccinic acid occurs naturally in wine, formed from the oxidation of tartaric acid via dihydroxyfumaric acid .
科学研究应用
Dioxosuccinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other oxocarbon compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
Target of Action
Dioxosuccinic acid, also known as 2,3-Dioxosuccinic acid, is an organic compound with the formula HO−(C=O)4−OH . The removal of two protons from the molecule would yield the dioxosuccinate anion, C4O2−6 or −O−(C=O)4−O− . This is one of the oxocarbon anions, which consist solely of carbon and oxygen .
Mode of Action
It has been observed that a re–pd/sio2 (re/pd = 8) catalyst was applied to the hydrogenation of dicarboxylic acids (including succinic acid) to diols . In this process, ex situ liquid-phase (in only 1,4-dioxane solvent) reduced Re–Pd/SiO2 showed much higher activity than in situ liquid-phase .
Biochemical Pathways
Dioxosuccinic acid is one of the acids occurring naturally in wine, from the oxidation of tartaric acid via dihydroxyfumaric acid . The acid combines with two molecules of water to produce dihydroxytartaric acid, the ketone hydrate form, C4H6O8 or HO−(C=O)−(C(OH)2)2−(C=O)−OH .
Pharmacokinetics
The study of similar dicarboxylic acids suggests that the exposure of unbound antibiotics is generally lower in the interstitial space of muscle and subcutaneous tissue than in plasma . This could potentially impact the bioavailability of Dioxosuccinic acid.
Result of Action
The result of Dioxosuccinic acid’s action is the production of dihydroxytartaric acid, the ketone hydrate form . This is achieved through the combination of the acid with two molecules of water .
Action Environment
The action environment of Dioxosuccinic acid can influence its efficacy and stability. For instance, the presence of dicarboxylic acids suppresses the reduction of Re species to Re0 on the calcined catalysts while that of monocarboxylic acids does not . This leads to the low activity in the hydrogenation of dicarboxylic acids on in situ liquid-phase reduced catalysts .
生化分析
Biochemical Properties
Dioxosuccinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, dioxosuccinic acid can react with ethanol in the presence of hydrogen chloride to yield the ester diethyl dioxosuccinate . This interaction highlights its potential role in esterification reactions. Additionally, dioxosuccinic acid can form dihydroxytartaric acid when combined with water, indicating its involvement in hydration reactions .
Cellular Effects
Dioxosuccinic acid impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the oxidation-reduction reactions within cells, thereby affecting the cellular redox state. This compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, dioxosuccinic acid’s interaction with cellular proteins can alter gene expression patterns, impacting cell function and behavior.
Molecular Mechanism
At the molecular level, dioxosuccinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, influencing their structure and function. For example, dioxosuccinic acid can act as a Bronsted acid, donating protons to acceptor molecules, which can lead to enzyme activation or inhibition . This proton donation can also result in changes in gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dioxosuccinic acid can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that dioxosuccinic acid can degrade into dihydroxytartaric acid in the presence of water, which may alter its biochemical activity . Long-term exposure to dioxosuccinic acid in vitro or in vivo can lead to cumulative effects on cellular metabolism and function, necessitating careful monitoring of its stability and degradation products.
Dosage Effects in Animal Models
The effects of dioxosuccinic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of dioxosuccinic acid can result in toxic effects, including enzyme inhibition and disruption of metabolic pathways . These threshold effects highlight the importance of dosage optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
Dioxosuccinic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidation-reduction reactions, influencing the cellular redox state and energy metabolism . The compound can also affect the levels of metabolites in these pathways, altering metabolic flux and overall cellular function. Understanding these interactions is crucial for elucidating the role of dioxosuccinic acid in cellular metabolism.
Transport and Distribution
Within cells and tissues, dioxosuccinic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of dioxosuccinic acid within different cellular compartments, affecting its biochemical activity and function.
Subcellular Localization
Dioxosuccinic acid’s subcellular localization is determined by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, dioxosuccinic acid may localize to the mitochondria, influencing mitochondrial function and energy production. Understanding these localization patterns is essential for comprehending the compound’s role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Dioxosuccinic acid can be synthesized through the oxidation of tartaric acid. The process involves the conversion of tartaric acid to dihydroxyfumaric acid, which is then further oxidized to form dioxosuccinic acid . The reaction conditions typically involve the use of strong oxidizing agents under controlled temperature and pH conditions to ensure the complete conversion of intermediates to the desired product.
Industrial Production Methods
Industrial production of dioxosuccinic acid is not widely documented, but it can be inferred that the process would involve similar oxidation reactions on a larger scale. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity of the product.
化学反应分析
Types of Reactions
Dioxosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxocarbon compounds.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving dioxosuccinic acid include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
One notable reaction is the combination of dioxosuccinic acid with water to produce dihydroxytartaric acid, the ketone hydrate form. This reaction highlights the compound’s ability to form hydrates and other derivatives .
相似化合物的比较
Similar Compounds
Mesoxalic acid: Another oxocarbon compound with similar properties.
Oxaloacetic acid:
Fumaric acid: A dicarboxylic acid that is structurally related to dioxosuccinic acid.
Uniqueness
Dioxosuccinic acid is unique due to its specific arrangement of carbonyl groups, which imparts distinct chemical reactivity and properties. Its ability to form hydrates and participate in various redox reactions sets it apart from other similar compounds.
属性
IUPAC Name |
2,3-dioxobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O6/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNXYDKWOJQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226716 | |
| Record name | Dioxosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7580-59-8 | |
| Record name | 2,3-Dioxobutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxosuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioxosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXOSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D82LW8DKT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-Dioxosuccinic acid in the degradation of o-chloranil?
A1: The research paper identifies 2,3-Dioxosuccinic acid (DSA) as one of the key breakdown products formed during the solar-driven photo-degradation of o-chloranil by the NCC/TiO2 catalyst []. This suggests that DSA is an intermediate compound in the degradation pathway of o-chloranil, eventually leading to its complete mineralization into less harmful substances like oxalic acid.
Q2: How was 2,3-Dioxosuccinic acid identified in the degradation process?
A2: The researchers utilized GC-MS (Gas Chromatography-Mass Spectrometry) to analyze the degradation products resulting from the photocatalytic breakdown of o-chloranil by the NCC/TiO2 composite []. This technique allowed them to identify and confirm the presence of DSA along with other byproducts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[4-[[(7R,8R,9S,10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl]sulfanyl]phenyl]acetamide](/img/structure/B1208056.png)






![6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole](/img/structure/B1208066.png)
![3,12b-dimethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1208067.png)




